4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy)benzonitrile
Description
4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy)benzonitrile (CAS: 1042645-21-5) is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with an ethyl group at position 3, linked via a methoxy bridge to a benzonitrile moiety. This structure combines the electron-withdrawing nitrile group with the oxadiazole heterocycle, which is known for its metabolic stability and bioactivity in medicinal chemistry . The compound is commercially available from multiple suppliers and has applications in drug discovery, particularly as a building block for antimicrobial and antitumor agents .
Properties
Molecular Formula |
C12H11N3O2 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methoxy]benzonitrile |
InChI |
InChI=1S/C12H11N3O2/c1-2-11-14-12(17-15-11)8-16-10-5-3-9(7-13)4-6-10/h3-6H,2,8H2,1H3 |
InChI Key |
BMHIRHBRVOVGDT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=N1)COC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy)benzonitrile typically involves the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives. Common reagents used in these reactions include phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), and polyphosphoric acid (PPA) . The reaction conditions often require elevated temperatures and anhydrous environments to ensure high yields and purity of the final product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy)benzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with active sites of enzymes, inhibiting their activity . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Electronic Comparisons
- Ethyl vs.
- Nitrile vs. Ester Groups : Replacing the nitrile with an ester (e.g., Methyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoate) increases polarity and solubility, making it more suitable for aqueous-based assays .
- Benzonitrile vs. Aniline : The nitrile group in the parent compound provides metabolic resistance compared to the aniline derivative, which may undergo oxidative deamination .
Pharmacological Activity
- Antimicrobial Activity : Ethyl-substituted oxadiazoles (e.g., parent compound) exhibit superior antibacterial activity against Staphylococcus aureus compared to methyl analogs, likely due to enhanced hydrophobic interactions with bacterial membranes .
- Antitumor Activity : The tert-butyl-substituted analog (CAS: N/A) demonstrates potent antitumor activity (IC₅₀ ~9.4 µM), while the parent compound’s nitrile group may confer selectivity for specific cancer targets .
Physicochemical Properties
- Solubility : The nitrile group in the parent compound likely reduces aqueous solubility compared to ester or aniline derivatives .
Biological Activity
4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy)benzonitrile is a compound featuring a unique oxadiazole moiety that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.
The molecular formula of 4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy)benzonitrile is , with a molecular weight of approximately 246.26 g/mol. The structure includes an oxadiazole ring which is known for its diverse biological activities.
Biological Activity Overview
Recent studies have highlighted the biological activities associated with compounds containing the 1,2,4-oxadiazole structure. The following sections detail specific findings related to the compound's anticancer and antimicrobial properties.
Anticancer Activity
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Flow cytometry assays revealed that it operates in a dose-dependent manner, increasing markers associated with apoptosis such as caspase activation and p53 expression levels .
- Cytotoxicity Studies : In vitro studies indicated that 4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy)benzonitrile exhibited significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 15.63 | Tamoxifen (10.38) |
| A549 | 12.50 | Doxorubicin |
Antimicrobial Activity
The compound's antimicrobial properties have also been explored:
- Bacterial Inhibition : Studies have demonstrated that derivatives of oxadiazoles exhibit significant antibacterial activity against pathogens such as Escherichia coli and Pseudomonas aeruginosa. The synthesized compounds showed varying degrees of effectiveness depending on their structural modifications .
- Fungal Activity : Antifungal assays indicated notable activity against Candida albicans, suggesting potential applications in treating fungal infections .
Case Studies
Several case studies have illustrated the biological potential of oxadiazole derivatives:
- Study on Cytotoxic Effects : A study published in MDPI highlighted that certain oxadiazole derivatives demonstrated higher cytotoxicity than doxorubicin against MCF-7 and A549 cell lines. The study emphasized the importance of structural modifications to enhance biological potency .
- Antimicrobial Efficacy : Another research effort focused on synthesizing new oxadiazole derivatives which exhibited promising antibacterial and antifungal activities. The results underscored the significance of the oxadiazole moiety in developing effective antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
